molecular formula C22H14N4O4 B5816438 (2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B5816438
M. Wt: 398.4 g/mol
InChI Key: BPWPLZQIEGXBGZ-SDNWHVSQSA-N
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Description

The compound (2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a complex organic molecule characterized by its unique structural features. It contains a furan ring, a quinazolinone moiety, and a nitrile group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the furan ring using nitric acid or a nitrating mixture.

    Formation of the quinazolinone moiety: This involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Coupling reactions: The final step involves coupling the furan and quinazolinone intermediates through a Knoevenagel condensation reaction, typically using a base such as piperidine in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogens (e.g., bromine), alkyl halides, Lewis acids.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Amine derivatives: From the reduction of the nitrile group.

    Substituted furans: From electrophilic aromatic substitution reactions.

Scientific Research Applications

(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating signaling pathways: Affecting cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

IUPAC Name

(E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O4/c1-13-6-8-17(19(10-13)26(28)29)20-9-7-15(30-20)11-14(12-23)21-24-18-5-3-2-4-16(18)22(27)25-21/h2-11H,1H3,(H,24,25,27)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWPLZQIEGXBGZ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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